molecular formula C11H17NO B1274172 4-tert-Butoxybenzylamine CAS No. 84697-13-2

4-tert-Butoxybenzylamine

Cat. No. B1274172
CAS RN: 84697-13-2
M. Wt: 179.26 g/mol
InChI Key: HOKKUMFXFSCQHJ-UHFFFAOYSA-N
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Description

4-tert-Butoxybenzylamine is a chemical compound that is related to various benzylamine derivatives. These derivatives are often used in the synthesis of more complex molecules, including those with potential pharmacological activities. The papers provided discuss several compounds with tert-butyl groups and their synthesis, properties, and applications, which can be related to the understanding of 4-tert-Butoxybenzylamine.

Synthesis Analysis

The synthesis of compounds related to 4-tert-Butoxybenzylamine involves various chemical reactions, including the use of benzyl bromide and protecting groups for alcohols, as well as domino reactions initiated by Michael addition . For instance, the synthesis of a new benzyl ether-type protecting group for alcohols is introduced, which is relevant to the synthesis of 4-tert-Butoxybenzylamine . Additionally, the asymmetric synthesis of orthogonally functionalized compounds provides insights into the synthetic strategies that could be applied to 4-tert-Butoxybenzylamine .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-tert-Butoxybenzylamine is often characterized using techniques such as X-ray crystallography and NMR spectroscopy . For example, the crystal structure of a related compound, 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, provides information on the arrangement of tert-butyl groups in space, which is useful for understanding the steric effects in 4-tert-Butoxybenzylamine .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl benzylamine derivatives can be inferred from the reactions described in the papers. These compounds participate in various chemical reactions, including hydrogen bonding and intramolecular interactions, which are crucial for their stability and reactivity . The presence of tert-butyl groups can influence the reactivity patterns of these molecules, which is important for the chemical reactions analysis of 4-tert-Butoxybenzylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, thermal stability, and hydrogen bonding capabilities, are discussed in the papers . For instance, polyamides derived from 4-tert-butylcatechol exhibit high thermal stability and solubility in polar solvents, which could be relevant to the properties of 4-tert-Butoxybenzylamine . The antioxidant activity and drug-likeness properties of a novel compound synthesized using eco-friendly methods also provide insights into the potential applications of 4-tert-Butoxybenzylamine .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : 4-tert-Butoxybenzylamine is used as a raw material and intermediate in organic synthesis .
    • Results or Outcomes : The outcomes of using 4-tert-Butoxybenzylamine in organic synthesis would also depend on the specific reaction or process. It’s used to facilitate the creation of a wide range of organic compounds .
  • Pharmaceuticals

    • Summary of Application : This compound is used in the pharmaceutical industry, likely as a building block in the synthesis of various drugs .
    • Results or Outcomes : The use of 4-tert-Butoxybenzylamine in pharmaceuticals would contribute to the production of various drugs. The specific outcomes would depend on the drug being synthesized .
  • Agrochemicals

    • Summary of Application : 4-tert-Butoxybenzylamine is used in the agrochemical industry .
    • Results or Outcomes : The use of 4-tert-Butoxybenzylamine in agrochemicals would contribute to the production of various agrochemical products. The specific outcomes would depend on the product being produced .
  • Dyestuff

    • Summary of Application : This compound is used in the dyestuff industry .
    • Results or Outcomes : The use of 4-tert-Butoxybenzylamine in dyestuff would contribute to the production of various dyes. The specific outcomes would depend on the dye being produced .
  • Lubricants and Fuels

    • Summary of Application : 4-tert-Butoxybenzylamine is used in the production of lubricants and fuels .
    • Results or Outcomes : The use of 4-tert-Butoxybenzylamine in the production of lubricants and fuels would contribute to the production of various lubricants and fuels. The specific outcomes would depend on the product being produced .
  • Solid-State Polymer Electrolytes for Lithium Metal Batteries

    • Summary of Application : 4-tert-Butoxybenzylamine is used in the in-situ polymerization of solid-state polymer electrolytes for lithium metal batteries .
    • Methods of Application : The in-situ polymerization strategy can achieve good interfacial contact between solid-state polymer electrolytes (SPEs) and electrodes, significantly reducing the interfacial resistance .
    • Results or Outcomes : The use of 4-tert-Butoxybenzylamine in this application can improve the ionic conductivity and further enhance the safety performance of SPEs . This has good application prospects and potential to become the next generation of commercialized lithium batteries .

Future Directions

The future directions of synthetic chemistry, which includes compounds like 4-tert-Butoxybenzylamine, involve addressing challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The development of synthetic chemistry has created numerous new molecules and new materials to support a better life welfare .

properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKUMFXFSCQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233704
Record name 4-tert-Butoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butoxybenzylamine

CAS RN

84697-13-2
Record name 4-(1,1-Dimethylethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84697-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butoxybenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084697132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butoxybenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.076.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NA Lengkeek, MP Roberts, L Zhang… - Australian Journal of …, 2015 - CSIRO Publishing
… acid 3 (2.02 g, 4.44 mmol, 1 equiv.) was activated with carbonyldiimidazole (0.72 g, 4.44 mmol, 1 equiv.) in THF (50 mL) for 30 min followed by the addition of 4-tert-butoxybenzylamine (…
Number of citations: 2 www.publish.csiro.au
R Soudy, A Gill, T Sprules, A Lavasanifar… - Journal of medicinal …, 2011 - ACS Publications
… Aesar) for tryptophan, 4-tert-butoxybenzylamine (Otava) for tyrosine. Some side chain amine (eg, methylamine, n-butylamine, and 4-tert-butoxybenzylamine) couplings required longer …
Number of citations: 78 pubs.acs.org
S Vezina-Dawod, M Perreault, LD Guay… - Bioorganic & Medicinal …, 2021 - Elsevier
… tert-Butyl-(4-aminobutyl)carbamate and 4-tert-butoxybenzylamine building blocks were prepared as previously described. [ 42, 50 ] All other reagents and solvents were purchased from …
Number of citations: 1 www.sciencedirect.com
S Vezina-Dawod, N Gerber, X Liang, E Biron - Tetrahedron, 2017 - Elsevier
… tert-Butyl (4-aminobutyl)carbamate and 4-tert-butoxybenzylamine building blocks were prepared as previously described.69, 70, 71 All other reagents and solvents were purchased …
Number of citations: 21 www.sciencedirect.com
M Keller, N Pop, C Hutzler, AG Beck-Sickinger… - pstorage-acs-6854636.s3 …
General. Chemicals and solvents were purchased from commercial suppliers (Merck, Darmstadt, Germany; Sigma, München, Germany) and used without further purification unless …
C Müller, J Gleixner, MJ Tahk… - Journal of Medicinal …, 2022 - ACS Publications
… The combined organic layers were dried over MgSO 4 , and the volatiles were removed in vacuo to yield crude N-Fmoc-4-tert-butoxybenzylamine as a yellow solid, which was …
Number of citations: 9 pubs.acs.org
M Keller, S Teng, G Bernhardt… - ChemMedChem …, 2009 - Wiley Online Library
Bivalent ligands are potential tools to investigate the dimerisation of G‐protein‐coupled receptors. Based on the (R)‐argininamide BIBP 3226, a potent and selective neuropeptide YY 1 …
M Keller - 2009 - epub.uni-regensburg.de
Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the central and peripheral nervous system. This 36-amino acid peptide is involved in the regulation of numerous …
Number of citations: 5 epub.uni-regensburg.de

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